

# CAS number and molecular weight of 2,6-Dinitrophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dinitrophenol

Cat. No.: B026339

[Get Quote](#)

## An In-depth Technical Guide to 2,6-Dinitrophenol

This guide provides a comprehensive overview of **2,6-Dinitrophenol** (2,6-DNP), intended for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical and physical properties, synthesis, biological activities, and toxicological profile.

## Chemical and Physical Properties

**2,6-Dinitrophenol** is a yellow crystalline solid.<sup>[1]</sup> It is one of six isomers of dinitrophenol.<sup>[2]</sup> While it has some industrial applications, its biological activity, particularly its role as a mitochondrial uncoupler, is of significant scientific interest.

Table 1: Physicochemical Properties of 2,6-Dinitrophenol

| Property          | Value                                                                                                                                                    | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 573-56-8                                                                                                                                                 | [3]       |
| Molecular Weight  | 184.11 g/mol                                                                                                                                             | [1][4]    |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>5</sub>                                                                                              | [4]       |
| Melting Point     | 63-64 °C                                                                                                                                                 | [3][4]    |
| Appearance        | Light yellow crystals                                                                                                                                    | [3]       |
| Solubility        | Slightly soluble in cold water<br>and cold alcohol; freely soluble<br>in chloroform, ether, boiling<br>alcohol, and fixed alkali<br>hydroxide solutions. | [1][3]    |
| pKa               | 3.69 - 3.97                                                                                                                                              | [1][4]    |

## Synthesis of 2,6-Dinitrophenol

The synthesis of **2,6-Dinitrophenol** can be achieved through several methods. One common laboratory-scale synthesis involves the nitration of phenol.

## Experimental Protocol: Microwave-Assisted Nitration of Phenol

This protocol describes a regioselective synthesis of ortho-nitrophenols, including **2,6-Dinitrophenol**, using microwave irradiation.[5]

### Materials:

- Phenol
- Urea nitrate
- Acetonitrile-water (95:5)
- Dichloromethane

- Water
- Silica gel for column chromatography
- 25 ml round-bottom flask
- Microwave reactor

**Procedure:**

- Combine phenol (10 mmol) and urea nitrate (10 mmol) in a 25 ml round-bottom flask.
- Add 5 ml of acetonitrile-water (95:5) to the flask.
- Place the flask in a microwave reactor and heat the reaction mixture to 80°C for 40-50 minutes.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Add water to the reaction mixture and extract the product with dichloromethane.
- Remove the solvent under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel to obtain **2,6-Dinitrophenol**.

Another method involves the sulfonation and subsequent nitration of o-nitrophenol.[\[6\]](#)[\[7\]](#) 2,6-DNP can also be obtained as a byproduct in the synthesis of 2,4-Dinitrophenol.[\[6\]](#)

## Biological Activity and Mechanism of Action

The primary biological effect of dinitrophenols, including 2,6-DNP, is the uncoupling of oxidative phosphorylation in mitochondria.[\[2\]](#)[\[8\]](#)

## Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinitrophenols act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.<sup>[8]</sup> This dissipates the proton gradient that is essential for ATP synthesis, leading to a decrease in cellular ATP production and the release of energy as heat.<sup>[8][9]</sup> This increase in metabolic rate has been explored for weight loss, though the toxicity of these compounds limits their therapeutic use.<sup>[2]</sup>  
<sup>[8]</sup>

While the mechanism is primarily associated with 2,4-DNP, it is generally applicable to other dinitrophenol isomers. Studies have shown that dinitrophenols can modulate signaling pathways related to learning, memory, and cell proliferation.<sup>[10]</sup> For instance, 2,4-DNP has been shown to activate cAMP-mediated signal transduction.<sup>[10]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of mitochondrial uncoupling by **2,6-Dinitrophenol**.

## Toxicology

Dinitrophenols are toxic compounds, and exposure can lead to a range of adverse health effects.

Table 2: Toxicological Profile of **2,6-Dinitrophenol**

| Effect            | Description                                                                                                                                     | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Acute Toxicity    | Can cause headache, nausea, vomiting, and increased heart and respiratory rates. In severe cases, it can lead to hyperthermia, coma, and death. | [11][12]  |
| Chronic Toxicity  | Long-term exposure may lead to the development of cataracts, skin discoloration, and damage to the liver and kidneys.                           | [11]      |
| Methemoglobinemia | Can induce the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood.                                             | [13]      |
| Dermal Effects    | Causes skin irritation and can be absorbed through the skin.                                                                                    | [11][13]  |

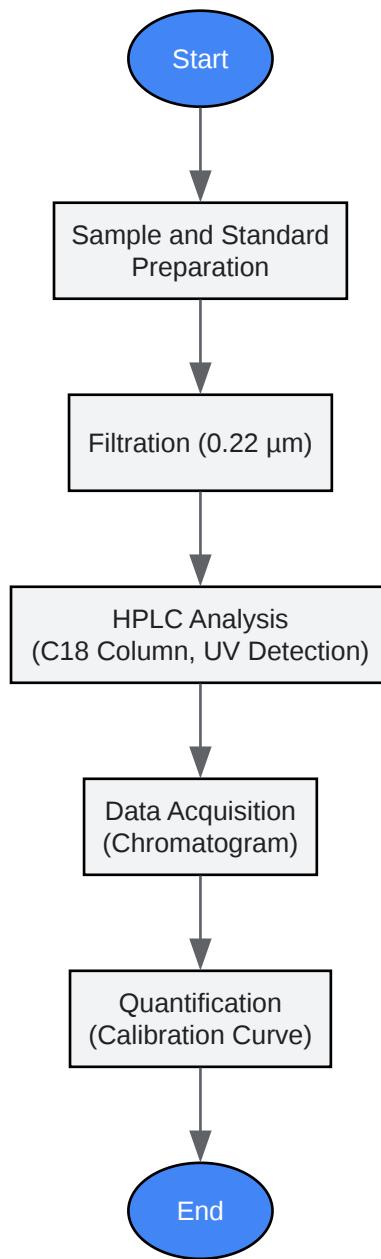
Metabolites of **2,6-Dinitrophenol** include 2-amino-6-nitrophenol, 6-amino-2-nitrophenol, and 2,6-diaminophenol.[14]

## Experimental Analysis

Several analytical methods can be used for the detection and quantification of **2,6-Dinitrophenol** in various matrices.

## Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the analysis of dinitrophenols using HPLC.


Materials:

- HPLC system with a UV detector

- C18 column
- Mobile phase (e.g., acetonitrile and phosphate buffer)
- **2,6-Dinitrophenol** standard
- Sample for analysis
- 0.22  $\mu\text{m}$  syringe filters

Procedure:

- Standard Preparation: Prepare a stock solution of 2,6-DNP in the mobile phase. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve and dilute the sample in the mobile phase. Filter all standards and samples through a 0.22  $\mu\text{m}$  syringe filter.
- Chromatographic Conditions:
  - Column: C18
  - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer).
  - Flow Rate: Typically 1.0 mL/min.
  - Detection: UV detection at a wavelength where 2,6-DNP has maximum absorbance (e.g., around 262 nm).[15]
  - Temperature: 40°C.[15]
- Analysis: Inject the standards to create a calibration curve. Inject the prepared sample.
- Quantification: Determine the concentration of 2,6-DNP in the sample by comparing its peak area to the calibration curve.



[Click to download full resolution via product page](#)

Caption: General workflow for the quantification of **2,6-Dinitrophenol** by HPLC.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 2,6-Dinitrophenol [drugfuture.com]
- 4. 2,6-DINITROPHENOL CAS#: 573-56-8 [m.chemicalbook.com]
- 5. 2,6-DINITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. 2,6-Dinitrophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 14. 2,6-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and molecular weight of 2,6-Dinitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026339#cas-number-and-molecular-weight-of-2-6-dinitrophenol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)